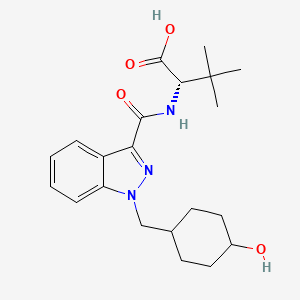
(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAB-CHMINACA metabolite M3 RM is a metabolite of the synthetic cannabinoid MAB-CHMINACA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol, the active component of cannabis. MAB-CHMINACA is known for its high potency and has been associated with numerous adverse events and fatalities . The metabolite M3 is characterized by the hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide .
Preparation Methods
The synthesis of MAB-CHMINACA involves several steps, starting from the appropriate indazole derivative. The synthetic route typically includes:
Step 1: Formation of the indazole core.
Step 2: Introduction of the cyclohexylmethyl group.
Step 3: Attachment of the tert-butyl group.
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
MAB-CHMINACA metabolite M3 undergoes several types of chemical reactions:
Oxidation: Hydroxylation of the cyclohexyl ring.
Hydrolysis: Hydrolysis of the terminal amide group.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Hydrolyzing agents: Such as water or dilute acids.
The major products formed from these reactions are the hydroxylated and hydrolyzed derivatives of the parent compound .
Scientific Research Applications
MAB-CHMINACA metabolite M3 has several scientific research applications:
Forensic Toxicology: Used as a reference standard to confirm the intake of MAB-CHMINACA in clinical and forensic cases.
Pharmacokinetics: Studied to understand the metabolism and excretion of synthetic cannabinoids in the human body.
Analytical Chemistry: Employed in the development of analytical methods for the detection of synthetic cannabinoids and their metabolites.
Mechanism of Action
The mechanism of action of MAB-CHMINACA and its metabolites involves binding to cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system. MAB-CHMINACA exhibits high affinity for these receptors, leading to potent psychoactive effects . The exact molecular pathways and targets involved in the action of its metabolites, including M3, are still under investigation.
Comparison with Similar Compounds
MAB-CHMINACA metabolite M3 is similar to other synthetic cannabinoids such as:
AB-CHMINACA: Differing by the replacement of the isopropyl group with a tert-butyl group.
ADB-CHMINACA: Another structural analog with similar metabolic pathways.
MDMB-CHMINACA: Exhibits similar hydroxylation and hydrolysis reactions.
The uniqueness of MAB-CHMINACA metabolite M3 lies in its specific metabolic transformations, which are crucial for its identification and analysis in biological samples .
Properties
Molecular Formula |
C21H29N3O4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(2S)-2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)18(20(27)28)22-19(26)17-15-6-4-5-7-16(15)24(23-17)12-13-8-10-14(25)11-9-13/h4-7,13-14,18,25H,8-12H2,1-3H3,(H,22,26)(H,27,28)/t13?,14?,18-/m1/s1 |
InChI Key |
HWEQMPAYSNTICF-WTNGLUPJSA-N |
SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Synonyms |
ADB-CHMINACA metabolite M3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



